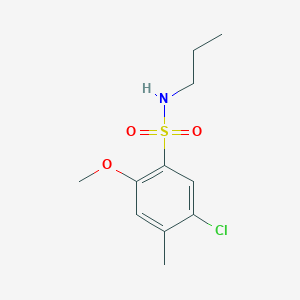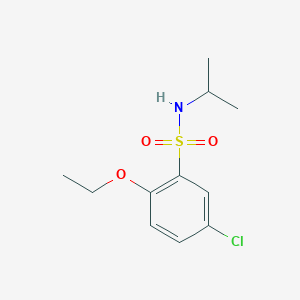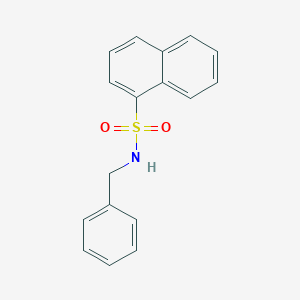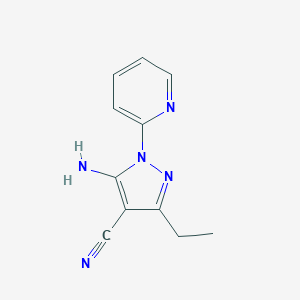![molecular formula C19H11ClN4OS B500669 6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500669.png)
6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with phenyl and chlorophenyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetic acid, and may require heating to facilitate the formation of the triazole-thiadiazole core . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Due to its pharmacological potential, this compound is being explored for its use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the proliferation of cancer cells, thereby exerting anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 6-[5-(4-Chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups and biological activities. Similar compounds include:
6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in the development of new materials with specific electronic properties.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and potential of this compound in various fields.
Eigenschaften
Molekularformel |
C19H11ClN4OS |
|---|---|
Molekulargewicht |
378.8g/mol |
IUPAC-Name |
6-[5-(4-chlorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11ClN4OS/c20-14-8-6-12(7-9-14)15-10-11-16(25-15)18-23-24-17(21-22-19(24)26-18)13-4-2-1-3-5-13/h1-11H |
InChI-Schlüssel |
KJUSNSLINBHPGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500587.png)
![2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500588.png)
![2-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500589.png)



![2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500598.png)

![3-[3-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B500603.png)
![2,5-Dimethylphenyl 2-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl sulfide](/img/structure/B500604.png)
![6-[(4-Chlorophenoxy)methyl]-3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500605.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B500606.png)
![6-(4-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500607.png)
![6-(4-chlorophenyl)-2-(3,5-dimethylphenyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B500609.png)
